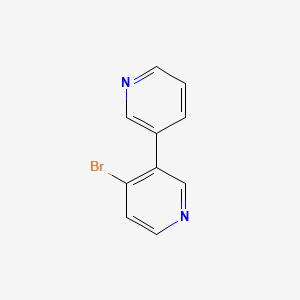

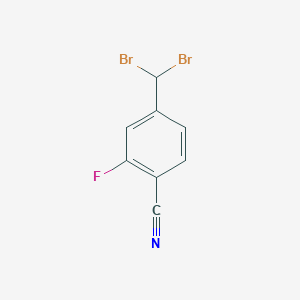

4-Bromo-3-(pyridin-3-yl)pyridine

説明

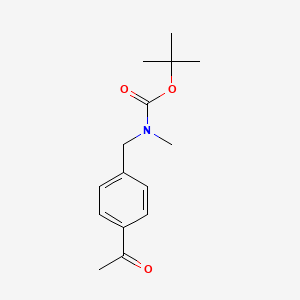

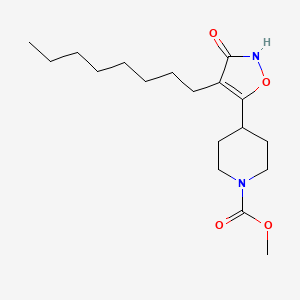

“4-Bromo-3-(pyridin-3-yl)pyridine” is a chemical compound that is a derivative of pyridine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of “4-Bromo-3-(pyridin-3-yl)pyridine” and its derivatives involves various synthetic strategies and approaches . For instance, one method involves the reaction of 4-bromomethylpyridine hydrobromide with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . Another method involves the use of magnesium oxide nanoparticles in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .

Molecular Structure Analysis

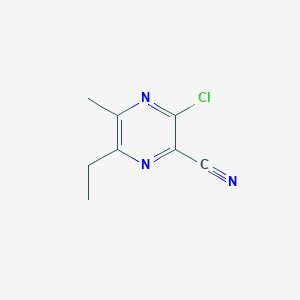

The molecular structure of “4-Bromo-3-(pyridin-3-yl)pyridine” can be represented by the formula C5H4BrN . The structure can be viewed as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-3-(pyridin-3-yl)pyridine” are diverse. For instance, it can participate in reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . Another example is the competition between amidation and bromination when only TBHP is added .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-3-(pyridin-3-yl)pyridine” include its molecular weight, which is 157.996 . It is also known to be a colorless liquid that is mainly used as a building block in organic synthesis .

科学的研究の応用

Blood Glucose Regulation

Compounds derived from 4-Bromo-3-(pyridin-3-yl)pyridine have shown efficacy in reducing blood glucose levels. Potential applications include:

- Diabetes Management : These compounds may find use in treating hyperglycemia associated with type 1 diabetes, obesity-related diabetes, and other related conditions .

Enzyme Inhibition

The pyridine nitrogen in this compound can be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates. Applications include:

- Enzyme Inhibitors : Researchers explore derivatives for inhibiting specific enzymes involved in various biochemical processes .

Synthetic Strategies

Methods for synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives have been systematically studied. Researchers consider advantages and drawbacks of different approaches .

Biological Targets

The substituents at positions N1, C3, C4, C5, and C6 significantly influence the biological activity of these compounds. Researchers continue to explore their potential uses across a wide range of targets .

作用機序

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinases (TRKs) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it a potential target for cancer treatment . TRKs are associated with cell proliferation and differentiation, and their overexpression can lead to cancer .

Mode of Action

Similar compounds have been shown to inhibit their targets by binding to the active site, preventing the normal function of the enzyme . This interaction leads to changes in the cell cycle or cell differentiation processes .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . Inhibition of TRKs can affect several downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .

Pharmacokinetics

Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms .

Result of Action

Inhibition of cdk2 or trks can lead to the arrest of cell proliferation or changes in cell differentiation, respectively . These effects could potentially be beneficial in the treatment of diseases such as cancer.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

特性

IUPAC Name |

4-bromo-3-pyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-5-13-7-9(10)8-2-1-4-12-6-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVFNQFZKBJTMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(pyridin-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3266933.png)

![2-[(Trimethylsilyl)oxy]ethanol](/img/structure/B3267019.png)